B2 Receptor-Mediated Phosphoinositide Turnover: Met-Lys-Bradykinin Exhibits 3.3-Fold Lower Potency than Bradykinin in Murine Fibrosarcoma Cells
In a direct head-to-head comparison of kinin analog potency at stimulating B2 receptor-mediated phosphoinositide (PI) turnover in HSDM1C1 murine fibrosarcoma cells, Met-Lys-bradykinin demonstrated an EC50 of 158 ± 33 nM, which is approximately 3.3-fold less potent than bradykinin (EC50 = 48 ± 4 nM) and 4-fold less potent than Lys-bradykinin (EC50 = 39 ± 3 nM) [1]. This differential potency profile confirms that N-terminal extension with Met-Lys significantly attenuates B2 receptor signaling efficacy in this cellular context.
| Evidence Dimension | Functional potency (EC50) at stimulating phosphoinositide turnover |
|---|---|
| Target Compound Data | 158 ± 33 nM |
| Comparator Or Baseline | Bradykinin: 48 ± 4 nM; Lys-bradykinin: 39 ± 3 nM |
| Quantified Difference | 3.3-fold less potent than bradykinin; 4-fold less potent than Lys-bradykinin |
| Conditions | HSDM1C1 murine fibrosarcoma cells; PI turnover measured via [³H]inositol phosphate accumulation; n=3-14 |
Why This Matters
Researchers requiring a kinin with attenuated B2 receptor signaling for dose-response studies or to avoid receptor desensitization artifacts should select Met-Lys-bradykinin over the more potent bradykinin or Lys-bradykinin.
- [1] Sharif NA, Whiting R. The neuropeptide bradykinin stimulates phosphoinositide turnover in HSDM1C1 cells: B2-antagonist-sensitive responses and receptor binding studies. Neurochem Res. 1993;18(12):1313-1320. View Source
